molecular formula C31H25BrN2O5 B14922000 (5E)-5-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14922000
M. Wt: 585.4 g/mol
InChI Key: FSAAUBHGDAYVHM-AFUMVMLFSA-N
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Description

(5E)-5-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrimidine core, followed by the introduction of the benzylidene group and subsequent functionalization with bromine, methoxy, and naphthalen-1-ylmethoxy groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Industrial methods may also involve the use of automated reactors and continuous flow systems to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups in place of the bromine atom.

Scientific Research Applications

(5E)-5-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5E)-5-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione include other benzylidene-pyrimidine derivatives with different substituents on the benzylidene and pyrimidine rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C31H25BrN2O5

Molecular Weight

585.4 g/mol

IUPAC Name

(5E)-5-[[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C31H25BrN2O5/c1-18-11-12-23(13-19(18)2)34-30(36)25(29(35)33-31(34)37)14-20-15-26(32)28(27(16-20)38-3)39-17-22-9-6-8-21-7-4-5-10-24(21)22/h4-16H,17H2,1-3H3,(H,33,35,37)/b25-14+

InChI Key

FSAAUBHGDAYVHM-AFUMVMLFSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC4=CC=CC5=CC=CC=C54)OC)/C(=O)NC2=O)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC4=CC=CC5=CC=CC=C54)OC)C(=O)NC2=O)C

Origin of Product

United States

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